N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide)
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Overview
Description
N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is a synthetic organic compound that belongs to the class of bis-amides. This compound is characterized by the presence of two indole groups connected by an ethane-1,2-diyl linker, with each indole group bearing a carboxamide functional group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives of the indole rings.
Scientific Research Applications
N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-ethane-1,2-diylbis(benzamides): Similar structure but with benzamide groups instead of indole groups.
N,N’-ethane-1,2-diylbis(N-methylformamide): Similar structure but with N-methylformamide groups instead of indole groups.
Uniqueness
N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is unique due to the presence of indole groups, which are known for their diverse biological activities. This makes the compound a valuable candidate for further research and development in various fields .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(15-11-23-17-7-3-1-5-13(15)17)21-9-10-22-20(26)16-12-24-18-8-4-2-6-14(16)18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26) |
InChI Key |
MLFUSDWOUSVCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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